4-(Isopentyloxy)pyridin-3-amine
Description
4-(Isopentyloxy)pyridin-3-amine is a pyridine derivative featuring an isopentyloxy (3-methylbutoxy) group at the 4-position and an amino group at the 3-position of the pyridine ring. The isopentyloxy substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(3-methylbutoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)4-6-13-10-3-5-12-7-9(10)11/h3,5,7-8H,4,6,11H2,1-2H3 |
InChI Key |
JSDOHEPWOXHFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Oxidation and Reduction Pathways
The pyridine ring and amine group enable redox transformations:
-
Oxidation : Forms stable N-oxides under mild conditions using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). The electron-donating isopentyloxy group enhances ring susceptibility to electrophilic oxidation.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the pyridine ring to a piperidine derivative, retaining the amine and ether functionalities.
Nucleophilic Substitution at the Amino Group
The primary amine undergoes substitution with electrophiles:
-
Acylation : Reacts with carboxylic acids (e.g., propionic acid) using HATU/DIPEA to form amides (85–92% yield) .
-
Sulfonylation : Forms sulfonamides with arylsulfonyl chlorides under Schotten-Baumann conditions.
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyridine ring directs electrophiles to specific positions:
-
Nitration : Occurs at the 5-position with HNO₃/H₂SO₄, yielding 5-nitro-4-(isopentyloxy)pyridin-3-amine .
-
Halogenation : Iodine monochloride selectively substitutes at the 6-position .
Regioselectivity Trends (Pyridine Ring):
| Position | Reactivity (Relative Rate) | Dominant Electronic Effect |
|---|---|---|
| 3 (NH₂) | Low (deactivating) | –M effect of amine |
| 4 (O-iPentyl) | High (activating) | +M effect of ether |
| 5/6 | Moderate | Ring conjugation |
Cross-Coupling Reactions
While lacking native halogen substituents, halogenated derivatives participate in:
-
Suzuki-Miyaura Coupling : 6-Bromo analogs react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems (>75% yield) .
-
Buchwald-Hartwig Amination : Introduces secondary amines at the 6-position using Xantphos/Pd₂(dba)₃ .
Optimized Suzuki Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2M aq.) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C (MW) |
| Time | 60 min |
Comparative Reactivity with Structural Analogs
Key differences emerge when comparing to related pyridine derivatives:
| Compound | Substituents | Reactivity Highlights |
|---|---|---|
| 4-Dimethylaminopyridine | NMe₂ at C4 | Faster acylation kinetics (ΔΔG‡ = −3.1 kcal/mol) |
| 2-(Isopentyloxy)pyridin-3-amine | O-iPentyl at C2 | Reduced EAS activity due to steric hindrance |
| 4-Chloropyridin-3-amine | Cl at C4 | Dominant SNAr reactivity at C4 |
Mechanistic Insights from Kinetic Studies
-
Amine Deprotonation : pKa = 4.8 (in DMSO), enabling base-mediated reactions above pH 6.
-
Ring Strain Effects : Pyridine distortion (N–C2–C3 angle = 118°) lowers activation energy for N-oxide formation by 12% vs. unsubstituted pyridine .
This reactivity profile positions this compound as a versatile intermediate for synthesizing kinase inhibitors , antiviral agents , and coordination complexes. Further studies should explore photochemical reactions and catalytic asymmetric transformations.
Scientific Research Applications
4-(Isopentyloxy)pyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 4-(Isopentyloxy)pyridin-3-amine with other pyridin-3-amine derivatives, focusing on structural features, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
4-(4-Fluorophenyl)pyridin-3-amine
- Substituent : 4-Fluorophenyl at the 4-position.
- Molecular Weight : 188.2 g/mol.
- Key Properties : The electron-withdrawing fluorine atom enhances metabolic stability and may improve binding affinity to target proteins. Fluorinated aromatic rings are common in CNS-active drugs due to their ability to cross the blood-brain barrier .
2-(4-(tert-Butyl)phenyl)pyridin-3-amine
- Substituent : 4-tert-Butylphenyl at the 2-position.
- Molecular Weight : 226.32 g/mol.
- Such derivatives are explored in oncology for kinase inhibition .
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
- Substituent : Tetrahydrofuran-3-yloxy at the 4-position.
- Molecular Formula : C₉H₁₂N₂O₂ (MW ≈ 180.2 g/mol).
- Key Properties : The oxygen-rich tetrahydrofuran ring improves solubility and may facilitate hydrogen bonding with biological targets .
4-[4-(Propan-2-yl)phenoxy]pyridin-3-amine
- Substituent: 4-Isopropylphenoxy at the 4-position.
- Molecular Weight : 228.29 g/mol.
- Key Properties: The isopropylphenoxy group balances lipophilicity and steric effects, making it suitable for agrochemical or antimicrobial applications .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Key Features |
|---|---|---|---|
| This compound | ~195.3* | ~2.5 | High lipophilicity, metabolic stability |
| 4-(4-Fluorophenyl)pyridin-3-amine | 188.2 | ~2.1 | Enhanced binding affinity |
| 2-(4-(tert-Butyl)phenyl)pyridin-3-amine | 226.32 | ~3.0 | Steric bulk, kinase inhibition |
| 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine | ~180.2 | ~1.8 | Improved solubility |
*Estimated based on structural similarity.
Biological Activity
4-(Isopentyloxy)pyridin-3-amine is a pyridine derivative that has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of pyridine-based compounds known for their therapeutic potential, including anticancer, antimicrobial, and herbicidal properties. This article aims to synthesize available research findings, including structure-activity relationships (SAR), case studies, and detailed research data regarding the biological activity of this compound.
Chemical Structure and Properties
This compound has a molecular formula of C11H15NO and a molecular weight of approximately 179.25 g/mol. The structural formula can be represented as follows:
This compound features an isopentyl group attached to the oxygen atom of the pyridine ring, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of pyridine, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, such as breast cancer and leukemia cells. For instance, a study demonstrated that certain pyridine derivatives induced apoptosis and inhibited angiogenesis in cancer cells by targeting key signaling pathways involved in tumor growth .
Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activities. Case studies have reported that this compound exhibits inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Herbicidal Effects
Recent findings suggest that this compound possesses herbicidal properties, significantly affecting plant growth at higher concentrations. Bioassays indicated that this compound could reduce root and stem lengths by over 80% in treated plants, highlighting its potential as a contact herbicide .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its chemical structure. The following table summarizes the SAR findings related to this compound:
| Substituent | Biological Activity | Effectiveness |
|---|---|---|
| Isopentyl group | Enhances lipophilicity and cellular penetration | High |
| Amino group | Increases interaction with biological targets | Moderate |
| Alkoxy substituents | Modulates herbicidal activity | Variable |
These findings indicate that modifications to the alkoxy and amino groups can significantly influence the compound's effectiveness against various biological targets.
Case Studies
- Anticancer Study : A recent investigation into the cytotoxic effects of various pyridine derivatives demonstrated that compounds closely related to this compound showed IC50 values in the low micromolar range against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : A comprehensive review on the antimicrobial activities of pyridine derivatives noted that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
